N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core substituted with an isopropyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the isopropyl group and the tetrazole ring. Common reagents used in these steps include isopropyl bromide, sodium azide, and various catalysts to facilitate the reactions. The final step involves coupling the indole derivative with the tetrazole-substituted phenyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as chromatography and crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives.
Scientific Research Applications
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(propan-2-yl)-1H-indol-3-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- N-[1-(propan-2-yl)-1H-indol-5-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Uniqueness
N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H20N6O/c1-14(2)25-11-10-17-18(4-3-5-19(17)25)22-20(27)12-15-6-8-16(9-7-15)26-13-21-23-24-26/h3-11,13-14H,12H2,1-2H3,(H,22,27) |
InChI Key |
DJDOQTHLXWEGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.